![molecular formula C18H18N2O B12608667 4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one CAS No. 918401-87-3](/img/structure/B12608667.png)
4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group This particular compound is characterized by the presence of a benzylideneamino group attached to an aniline moiety, which is further connected to a pent-3-en-2-one backbone
Vorbereitungsmethoden
The synthesis of 4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-aminobenzaldehyde with pent-3-en-2-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Analyse Chemischer Reaktionen
4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Vergleich Mit ähnlichen Verbindungen
4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one can be compared with other similar compounds, such as:
4-(2-Methyl-anilino)pent-3-en-2-one: This compound has a similar enaminone structure but with a methyl group instead of a benzylideneamino group.
β-Enaminones and β-Enaminoesters: These compounds share the enaminone backbone but differ in the substituents attached to the nitrogen and carbon atoms.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
918401-87-3 |
|---|---|
Molekularformel |
C18H18N2O |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
4-[4-(benzylideneamino)anilino]pent-3-en-2-one |
InChI |
InChI=1S/C18H18N2O/c1-14(12-15(2)21)20-18-10-8-17(9-11-18)19-13-16-6-4-3-5-7-16/h3-13,20H,1-2H3 |
InChI-Schlüssel |
QQEFUOAWFITDJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C)NC1=CC=C(C=C1)N=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


boranyl](/img/structure/B12608590.png)
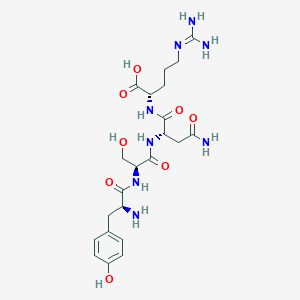
![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12608604.png)
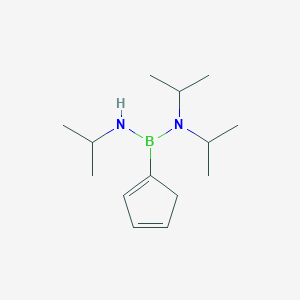
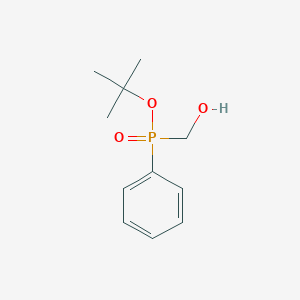
![9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608620.png)
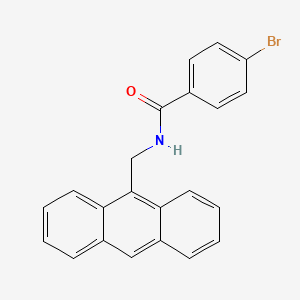
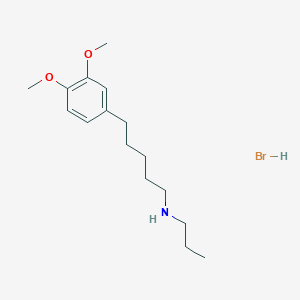
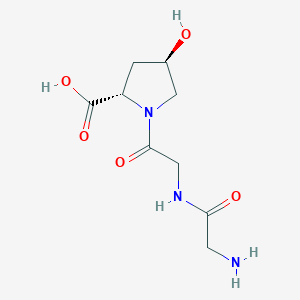
![3,3'-[([1,1'-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B12608665.png)
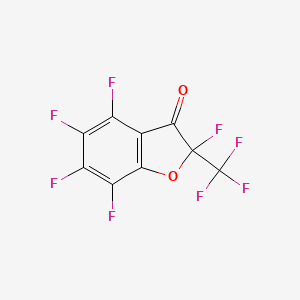
![2,2'-[4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B12608669.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608677.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(3-hydroxypropyl)-4-piperidinyl]oxy]-](/img/structure/B12608684.png)
